molecular formula C9H14BNO2 B150912 (2-((Dimethylamino)methyl)phenyl)boronic acid CAS No. 85107-53-5

(2-((Dimethylamino)methyl)phenyl)boronic acid

Cat. No.: B150912
CAS No.: 85107-53-5
M. Wt: 179.03 g/mol
InChI Key: VUDCTLOJEPCNRS-UHFFFAOYSA-N
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Description

(2-((Dimethylamino)methyl)phenyl)boronic acid is an organoboron compound with the molecular formula C9H14BNO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a dimethylaminomethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Dimethylamino)methyl)phenyl)boronic acid typically involves the reaction of 2-(dimethylaminomethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is also common to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

(2-((Dimethylamino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (2-((Dimethylamino)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

(2-((Dimethylamino)methyl)phenyl)boronic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its applications in various fields of scientific research.

Properties

IUPAC Name

[2-[(dimethylamino)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO2/c1-11(2)7-8-5-3-4-6-9(8)10(12)13/h3-6,12-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDCTLOJEPCNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370236
Record name {2-[(Dimethylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85107-53-5
Record name {2-[(Dimethylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Dimethylaminomethyl)phenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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